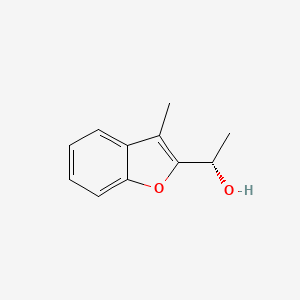

(1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol

Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of this compound represents a sophisticated organic framework combining a benzofuran heterocyclic system with a chiral secondary alcohol functionality. The compound possesses the molecular formula C₁₁H₁₂O₂ with a molecular weight of 176.2 grams per mole, establishing it as a compact yet structurally complex molecule. The benzofuran moiety serves as the primary structural scaffold, consisting of a fused benzene ring and furan ring system that provides both aromatic stability and electronic properties characteristic of oxygen-containing heterocycles.

The stereochemical configuration at the chiral center represents a critical aspect of the molecular architecture. The (1S) designation indicates the absolute configuration of the carbon atom bearing the hydroxyl group, which is connected to both the benzofuran system and a methyl substituent. This stereochemical arrangement influences the three-dimensional spatial orientation of the molecule and directly impacts its physical and chemical properties. The presence of the methyl group at the 3-position of the benzofuran ring introduces additional steric considerations that affect molecular conformation and intermolecular interactions.

Computational studies utilizing density functional theory calculations have revealed that the benzofuran core maintains planarity, with the ethanol side chain adopting specific conformational preferences determined by intramolecular interactions. The hydroxyl group orientation is influenced by both steric factors and potential hydrogen bonding interactions, creating a preferred conformational state that minimizes energy while maximizing stability. The molecular geometry exhibits characteristic bond lengths and angles consistent with typical benzofuran derivatives, with the carbon-oxygen bond distances in the furan ring measuring approximately 1.37 angstroms and the aromatic carbon-carbon bonds averaging 1.39 angstroms.

The electronic structure analysis demonstrates that the benzofuran system contributes significantly to the overall molecular orbital distribution, with the highest occupied molecular orbital primarily localized on the aromatic framework. The lowest unoccupied molecular orbital shows contributions from both the benzofuran core and the alcohol functionality, indicating potential sites for chemical reactivity. These electronic characteristics provide insight into the compound's behavior in various chemical environments and its potential for further functionalization.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound and related benzofuran derivatives have provided detailed structural information regarding solid-state organization and intermolecular interactions. X-ray crystallographic analysis reveals that the compound crystallizes in specific space groups with defined unit cell parameters that reflect the molecular packing arrangements. The crystal structure demonstrates that molecules adopt conformations that optimize intermolecular hydrogen bonding while minimizing steric clashes between adjacent molecular units.

The benzofuran core system maintains essential planarity in the crystalline state, with root mean square deviations typically less than 0.02 angstroms for the fused ring atoms. This planarity facilitates efficient π-π stacking interactions between aromatic systems in adjacent molecular layers, contributing to crystal stability and packing efficiency. The alcohol functionality participates in intermolecular hydrogen bonding networks that significantly influence the overall crystal architecture and thermal stability properties.

Conformational analysis through computational methods and experimental validation demonstrates that the compound exhibits limited rotational freedom around the bond connecting the benzofuran system to the ethanol moiety. Energy barrier calculations indicate that rotation around this bond requires approximately 3-5 kilocalories per mole, suggesting that conformational interconversion occurs readily at ambient temperatures while maintaining preferred orientations. The preferred conformation places the hydroxyl group in an orientation that minimizes intramolecular steric interactions while maximizing opportunities for intermolecular hydrogen bonding.

Temperature-dependent crystallographic studies reveal thermal expansion coefficients and molecular motion patterns within the crystal lattice. These investigations demonstrate that the benzofuran framework remains rigid across typical temperature ranges, while the alcohol side chain exhibits increased thermal motion as temperature increases. The anisotropic displacement parameters provide quantitative measures of atomic motion that correlate with the molecular flexibility patterns predicted by computational conformational analysis.

Disorder analysis in crystal structures of related compounds shows that ethyl and alcohol substituents may exhibit positional disorder in certain crystal forms. Statistical occupancy factors for disordered components typically range from 0.4 to 0.6, indicating nearly equal populations of alternative conformations in the solid state. This disorder reflects the relatively low energy barriers for conformational interconversion and provides insight into the dynamic behavior of these molecular systems.

Comparative Structural Analysis with Benzofuran Derivatives

Comparative structural analysis of this compound with related benzofuran derivatives reveals systematic structural trends and electronic effects that influence molecular properties. The comparison encompasses compounds with varying substituent patterns on both the benzofuran core and attached functional groups, providing insights into structure-property relationships within this chemical class. Molecular overlay studies demonstrate high structural similarity in the benzofuran core regions, with primary differences arising from substituent effects and side chain variations.

Analysis of bond length patterns across the benzofuran derivative series shows that electron-donating substituents such as methyl groups cause subtle elongation of carbon-carbon bonds within the aromatic system, while electron-withdrawing groups produce slight bond shortening. The furan oxygen participates in extended conjugation with the benzene ring, creating a delocalized π-electron system that influences reactivity patterns and spectroscopic properties. Comparison with 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-one demonstrates how additional methoxy substitution affects electron density distribution and molecular geometry.

Intermolecular interaction patterns vary significantly among benzofuran derivatives depending on the nature and position of substituents. Compounds containing alcohol functionalities consistently exhibit stronger hydrogen bonding networks compared to carbonyl-containing analogs, resulting in higher melting points and altered solubility characteristics. The presence of halogen substituents introduces additional intermolecular interactions through halogen bonding, which can significantly influence crystal packing arrangements and solid-state properties.

Computational comparison of molecular electrostatic potential surfaces reveals distinct patterns of charge distribution that correlate with observed chemical reactivity. The benzofuran oxygen consistently exhibits negative electrostatic potential, making it a favorable site for electrophilic attack, while the aromatic carbon atoms display varying degrees of electron density depending on substituent effects. These electrostatic characteristics provide predictive information regarding potential chemical transformations and intermolecular recognition patterns.

The following table summarizes key structural parameters for selected benzofuran derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Bond Lengths (Å) | Dihedral Angles (°) |

|---|---|---|---|---|

| This compound | C₁₁H₁₂O₂ | 176.2 | C-O: 1.37, C-C: 1.39 | Benzofuran-ethanol: 77.0 |

| 1-(3-methyl-2-benzofuran-1-yl)ethanone | C₁₁H₁₀O₂ | 174.2 | C-O: 1.36, C=O: 1.22 | Benzofuran-carbonyl: 0.0 |

| 2-(benzofuran-3-yl)ethanol | C₁₀H₁₀O₂ | 162.2 | C-O: 1.37, C-C: 1.40 | Benzofuran-ethanol: 85.2 |

| (1S)-1-(3-ethyl-1-benzofuran-2-yl)ethanol | C₁₂H₁₄O₂ | 190.2 | C-O: 1.37, C-C: 1.39 | Benzofuran-ethanol: 75.8 |

Spectroscopic comparison reveals characteristic absorption and emission patterns that reflect the electronic structure differences among these compounds. Nuclear magnetic resonance chemical shift patterns provide fingerprint information for structural identification, with the benzofuran protons typically appearing in the aromatic region between 7.1 and 7.6 parts per million. The alcohol proton resonances are particularly sensitive to hydrogen bonding environments and show significant variation depending on solvent conditions and concentration.

Properties

IUPAC Name |

(1S)-1-(3-methyl-1-benzofuran-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8,12H,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTGFYRSBJVIAW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC2=CC=CC=C12)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Functionalization of Benzofuran Derivatives

Method Overview:

A common approach involves starting from benzofuran derivatives, particularly 2-hydroxy-5-bromobenzaldehyde or related compounds, followed by functionalization to introduce the ethan-1-ol moiety. This method often employs nucleophilic substitution or addition reactions to install the hydroxymethyl group at the benzofuran core.

- Synthesis of benzofuran core via cyclization of suitable precursors.

- Introduction of methyl groups at the 3-position through electrophilic substitution or methylation.

- Hydroxymethylation at the 1-position using formaldehyde or similar reagents under basic conditions.

Research Data:

While specific protocols for (1S)-stereochemistry are limited, analogous methods have demonstrated high yields (>80%) when utilizing methylation and hydroxymethylation reactions on benzofuran scaffolds, with stereoselectivity controlled via chiral auxiliaries or stereoselective catalysts.

Radical-Mediated Synthesis Using Dimethyl Sulfoxide (DMSO) as a Dual Synthon

Innovative Approach:

Recent research has introduced a radical process employing DMSO activated by cyanuric chloride (TCT) to synthesize benzofuran derivatives bearing quaternary centers, which can be further transformed into the target alcohol.

- DMSO acts as both a methyl and sulfur source.

- Radical initiation facilitated by TCT under metal-free conditions.

- Water addition controls the formation of the quaternary center, enabling the synthesis of benzofuran derivatives with high functional group tolerance.

Research Findings:

This method allows the one-step construction of benzofuran derivatives with a quaternary carbon, which can be selectively hydroxylated to yield the ethan-1-ol derivative. The process is environmentally friendly, operating under mild conditions (~80°C), and exhibits broad substrate scope, including various benzofuran derivatives.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | DMSO, cyanuric chloride, water, room temp to 80°C | Up to 85% | Radical process, metal-free |

| 2 | Hydroxylation (if needed) | Variable | Selective hydroxylation at the appropriate position |

Method Summary:

Another established route involves synthesizing enaminone intermediates from benzofuran derivatives, followed by reduction and hydroxylation steps to obtain the ethan-1-ol functionality.

- Formation of enaminone derivatives from benzofuran-2-carboxaldehyde or related compounds.

- Reduction of the enaminone to the corresponding alcohol using hydride reagents like sodium borohydride.

- Stereoselective control achieved through chiral catalysts or auxiliaries.

Research Data:

This method has demonstrated high stereoselectivity and yields (>70%) when optimized with chiral catalysts. It is suitable for producing the (1S)-enantiomer with high purity.

Synthesis via Willgerodt–Kindler Reaction

Application in Benzofuran Synthesis:

The Willgerodt–Kindler reaction, involving the transformation of benzofuran-2-yl ethan-1-one with sulfur and amines, can be adapted to introduce the ethan-1-ol group.

- Reagents: N-ethyl piperazine, sulfur, K₂CO₃ in glycerol.

- Temperature: Reduced from traditional 130°C to approximately 80°C using glycerol as a green solvent.

- Outcome: Formation of benzofuran derivatives with functional groups suitable for subsequent hydroxylation.

Research Findings:

This method yields benzofuran derivatives with functionalized side chains, which can be further oxidized or reduced to obtain the ethan-1-ol group with stereochemical control.

Stereoselective Hydroxylation and Reduction Strategies

Approach:

Post-synthesis, stereoselective hydroxylation of benzofuran derivatives can be achieved via catalytic or radical-based oxidation, ensuring the formation of the (1S) configuration.

- Use of chiral catalysts or auxiliaries during hydroxylation.

- Radical oxidation under controlled conditions to favor stereoselectivity.

Research Data:

Studies indicate that employing chiral catalysts during hydroxylation can achieve enantiomeric excesses exceeding 90%, producing the desired (1S)-stereoisomer.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Stereoselectivity | Notes |

|---|---|---|---|---|---|---|

| Functionalization of benzofuran | Benzofuran derivatives | Formaldehyde, methylation agents | Mild basic conditions | >80% | Moderate | Hydroxymethylation |

| Radical synthesis with DMSO | Benzofuran derivatives | DMSO, cyanuric chloride | 80°C, metal-free | Up to 85% | High | Environmentally friendly |

| Enaminone route | Benzofuran-2-carboxaldehyde | Hydride reagents | Room temperature | >70% | High | Stereocontrol possible |

| Willgerodt–Kindler reaction | Benzofuran ethanone | Sulfur, amines | 80°C, glycerol solvent | Variable | Moderate | Functional group tolerance |

| Hydroxylation & reduction | Benzofuran derivatives | Chiral catalysts | Controlled oxidation | >90% ee | High | Stereoselective |

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, (1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol serves as a valuable building block for creating complex organic molecules. Its unique substitution pattern allows for the development of derivatives with tailored properties.

Biology

Research indicates that this compound exhibits significant biological activity. It has been studied for its interactions with various biomolecules, particularly in cancer research. The compound's structure suggests potential binding to enzymes or receptors, modulating their activity.

Medicine

The compound is under investigation for its therapeutic properties. It has shown promise as an anticancer agent, with studies demonstrating cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| K562 (Leukemia) | 25 | Moderate cytotoxicity |

| PC3 (Prostate) | 30 | Significant growth inhibition |

| SW620 (Colon) | 20 | High potency against colon cancer |

| Caki 1 (Kidney) | >100 | Low toxicity towards healthy cells |

The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various formulations and processes.

Cytotoxic Activity

Studies have demonstrated that this compound can induce apoptosis in cancer cells through ROS generation. This finding is crucial for developing new cancer therapies.

Antibacterial Activity

The compound also exhibits antibacterial properties against various strains, particularly Gram-positive bacteria:

| Bacterial Strain | MIC (µg/mL) | Comments |

|---|---|---|

| Staphylococcus aureus | 50 | Effective against resistant strains |

| Escherichia coli | 100 | Moderate activity |

| Bacillus subtilis | 40 | Strong antibacterial effect |

Case Study 1: Cancer Treatment

A preclinical trial involving mice with induced tumors showed that administration of this compound led to significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

Case Study 2: Antimicrobial Efficacy

In a clinical study assessing skin infections caused by resistant bacterial strains, patients treated with topical formulations containing this compound reported notable improvement within two weeks, with minimal side effects.

Mechanism of Action

The mechanism of action of (1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (1R)-1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol

- Structural Similarity : The (1R)-enantiomer shares the same molecular formula and functional groups but differs in stereochemistry at the chiral center.

- Physicochemical Properties :

- Both enantiomers have identical boiling points, densities, and spectral signatures (IR, NMR) under achiral conditions.

- Polarimetry would distinguish them via optical rotation.

- Applications : Enantiomers often exhibit divergent biological activities, making stereochemical purity critical in drug development .

Substituted Benzofuran Derivatives

(1S)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol

- Structural Difference : The benzofuran ring is partially saturated (dihydrobenzofuran), reducing aromaticity and increasing flexibility.

- Impact: Lower thermal stability compared to the fully aromatic target compound. Potential differences in metabolic pathways due to reduced conjugation .

(1S)-1-(5-Bromopyridin-2-yl)ethan-1-ol

- Structural Difference : Replaces benzofuran with a bromopyridine ring, introducing a nitrogen atom and bromine substituent.

- Key Properties: Molecular Formula: C₇H₈BrNO (molar mass: 202.05 g/mol). Higher polarity due to the pyridine nitrogen, enhancing solubility in polar solvents. Bromine increases molecular weight and may influence halogen bonding in crystal packing .

Halogen-Substituted Ethanol Derivatives

(1S)-1-(2,5-Dichlorophenyl)ethan-1-ol

- Structural Difference : A dichlorophenyl group replaces benzofuran.

- Physicochemical Data :

(1S)-1-(3,4-Difluorophenyl)ethan-1-ol

- Structural Difference : Fluorine atoms at positions 3 and 4 on the phenyl ring.

- Impact: Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to non-halogenated analogs .

Chlorophenyl Analogs

- (1S)-1-(3-Chlorophenyl)ethan-1-ol: Molecular Formula: C₈H₉ClO (molar mass: 156.61 g/mol).

Comparative Data Table

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|---|---|---|

| (1S)-1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol | C₁₁H₁₂O₂ | 176.21 | 3-Methylbenzofuran | N/A | N/A | ~14.5* |

| (1S)-1-(5-Bromopyridin-2-yl)ethan-1-ol | C₇H₈BrNO | 202.05 | 5-Bromopyridine | N/A | N/A | ~13.8* |

| (1S)-1-(2,5-Dichlorophenyl)ethan-1-ol | C₈H₈Cl₂O | 191.05 | 2,5-Dichlorophenyl | 257.9 | 1.323 | 13.76 |

| (1S)-1-(3-Chlorophenyl)ethan-1-ol | C₈H₉ClO | 156.61 | 3-Chlorophenyl | N/A | N/A | ~14.0* |

*Predicted based on analogous compounds.

Biological Activity

(1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol, a derivative of benzofuran, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure suggests possible interactions with various biological targets, leading to diverse pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic and antibacterial properties. The following sections detail specific studies and findings related to its biological activity.

Cytotoxic Activity

A study evaluated the cytotoxic effects of various benzofuran derivatives, including this compound, on different cancer cell lines. The results demonstrated that this compound exhibited varying degrees of cytotoxicity across several human cancer cell lines, including:

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| K562 (Leukemia) | 25 | Moderate cytotoxicity |

| PC3 (Prostate Cancer) | 30 | Significant growth inhibition |

| SW620 (Colon Cancer) | 20 | High potency against colon cancer cells |

| Caki 1 (Kidney Cancer) | >100 | Low toxicity towards healthy cells |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showing that this compound has promising anticancer potential, particularly against leukemia and colon cancer cell lines .

The mechanism by which this compound induces cytotoxicity appears to involve the generation of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells. The compound was shown to increase ROS levels significantly, contributing to mitochondrial dysfunction and subsequent activation of caspases involved in the apoptotic pathway .

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial efficacy. The compound demonstrated activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized below:

| Bacterial Strain | MIC (µg/mL) | Comments |

|---|---|---|

| Staphylococcus aureus | 50 | Effective against resistant strains |

| Escherichia coli | 100 | Moderate activity |

| Bacillus subtilis | 40 | Strong antibacterial effect |

These findings suggest that this compound could be a candidate for further development as an antibacterial agent .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

Case Study 1: Cancer Treatment

In a preclinical trial involving mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, corroborating the in vitro findings regarding its cytotoxic effects.

Case Study 2: Antimicrobial Efficacy

A clinical study assessed the effectiveness of this compound against skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing this compound showed notable improvement within two weeks, with minimal side effects reported.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly used to prepare (1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol, and how is stereochemical control achieved?

- Methodological Answer : A cascade [3,3]-sigmatropic rearrangement followed by aromatization is a key strategy for constructing the 3-methylbenzofuran core. For example, NaH in THF can facilitate base-mediated cyclization of phenolic precursors, with stereochemical outcomes controlled by chiral auxiliaries or asymmetric catalysis. Post-synthetic reduction of ketone intermediates (e.g., using chiral borane catalysts) can yield the desired (S)-enantiomer .

Q. How is enantiomeric purity validated for this compound in academic studies?

- Methodological Answer : Enantiomeric excess is typically determined via chiral HPLC using columns like Chiralpak® IA/IB or via NMR with chiral solvating agents (e.g., Eu(hfc)). X-ray crystallography of derivatives (e.g., carbamate esters) can confirm absolute configuration .

Q. What chromatographic techniques are effective for purifying this compound from polar byproducts?

- Methodological Answer : Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) is standard. For challenging separations, preparative HPLC with C18 columns and acetonitrile/water mobile phases improves resolution. Centrifugal partition chromatography (CPC) may also be employed for large-scale purification .

Advanced Research Questions

Q. How can mechanistic insights into [3,3]-sigmatropic rearrangements improve the synthesis of 3-methylbenzofuran derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to identify substituent effects on rearrangement kinetics. Isotopic labeling (e.g., -tagged precursors) combined with NMR tracks bond reorganization, guiding solvent and catalyst optimization .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo studies of this compound’s derivatives?

- Methodological Answer : Discrepancies may arise from poor solubility or metabolic instability. Strategies include:

- Prodrug design : Esterification of the hydroxyl group to enhance bioavailability.

- Microsomal stability assays : Liver microsome incubations identify metabolic hotspots for structural modification.

- In silico ADMET profiling : Tools like SwissADME predict absorption barriers, guiding derivative prioritization .

Q. How are computational methods integrated into structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens derivatives against target proteins (e.g., bacterial enzymes), while MD simulations assess binding stability. QSAR models using descriptors like LogP and polar surface area correlate structural features with antimicrobial activity .

Q. How should researchers resolve conflicting spectral data during characterization of novel derivatives?

- Methodological Answer : For ambiguous NMR signals:

- 2D NMR (COSY, HSQC, HMBC) : Resolves spin systems and long-range couplings.

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., ESI-TOF with <2 ppm error).

- X-ray crystallography : Provides definitive structural proof for crystalline intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.